1-Amino-1-cyclopropylpropan-2-one;hydrochloride
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Overview
Description
1-Amino-1-cyclopropylpropan-2-one;hydrochloride is a chemical compound with the molecular formula C6H11NO•HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a propanone backbone.
Mechanism of Action
Target of Action
The target of a drug is typically a protein within the body that the drug binds to, which can be a receptor, enzyme, or transporter protein. The binding of the drug can alter the function of the protein, leading to therapeutic effects .
Mode of Action
The mode of action refers to how a drug interacts with its target. This can involve inhibiting the target’s function, activating it, or modulating it in some way .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. This can involve inhibiting or activating enzymes in the pathway, blocking transporters, or interacting with receptors to alter cell signaling .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These factors can influence the drug’s bioavailability, or how much of the drug reaches its target .
Result of Action
The result of a drug’s action can be seen at the molecular and cellular level, such as changes in cell signaling, gene expression, or cellular metabolism. These changes can lead to the therapeutic effects of the drug .
Action Environment
The environment in which a drug acts can influence its efficacy and stability. This can include factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1-Amino-1-cyclopropylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-1-cyclopropylpropan-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-1-cyclopropylpropan-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Amino-1-cyclopropylpropan-2-one;hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, lacking the propanone backbone.
1-Cyclopropylpropan-2-one: Similar backbone but without the amino group. The uniqueness of this compound lies in its combination of a cyclopropyl group, an amino group, and a ketone group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-1-cyclopropylpropan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-4(8)6(7)5-2-3-5;/h5-6H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWWMPTXGUGSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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